4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-Acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinone derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including acetyl, hydroxyl, nitro, and phenyl groups, makes this compound a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)17-18(15-8-5-9-16(12-15)22(26)27)21(20(25)19(17)24)11-10-14-6-3-2-4-7-14/h2-9,12,18,24H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSAVKLYGMZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 3-nitrophenyl acetic acid and 2-phenylethylamine, followed by cyclization and subsequent acetylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product. The industrial synthesis process is designed to be cost-effective and scalable, allowing for the production of significant quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, nitro-substituted, and acetylated products. These derivatives can exhibit different biological and chemical properties, making them valuable in research and industrial applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be employed to investigate enzyme activities, receptor binding, and cellular processes.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its derivatives have been studied for their anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
3-Nitrophenyl acetic acid
2-Phenylethylamine
Pyrrolidinone derivatives
Uniqueness: 4-Acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of the acetyl and hydroxyl groups in this compound provides distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for further exploration and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
